An In-depth Technical Guide to 2,5-Dibromonicotinonitrile: Properties, Structure, and Reactivity
An In-depth Technical Guide to 2,5-Dibromonicotinonitrile: Properties, Structure, and Reactivity
Abstract: This technical guide provides a comprehensive analysis of 2,5-Dibromonicotinonitrile (CAS No. 1214340-41-6), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical and physical properties, provide a detailed structural elucidation through spectroscopic analysis, explore its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and present a validated experimental protocol. This document is intended for researchers, chemists, and drug development professionals who utilize halogenated pyridines as key intermediates in the synthesis of complex molecular architectures.
Core Chemical Identity and Physicochemical Properties
2,5-Dibromonicotinonitrile is a disubstituted pyridine derivative featuring two bromine atoms at the 2- and 5-positions and a nitrile functional group at the 3-position. This specific arrangement of electron-withdrawing and leaving groups makes it a highly versatile and reactive intermediate.[1] The pyridine ring is a fundamental motif in a vast number of pharmaceuticals and natural products, and its halogenated derivatives serve as crucial starting materials for introducing further functional diversity.[1]
Structural Representation
Caption: 2D Chemical Structure of 2,5-Dibromonicotinonitrile.
Physicochemical Data
The key physicochemical properties of 2,5-Dibromonicotinonitrile are summarized below. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Reference |
| CAS Number | 1214340-41-6 | [2] |
| Molecular Formula | C₆H₂Br₂N₂ | [2] |
| Molecular Weight | 261.90 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Inert atmosphere, room temperature | [2] |
Note: Experimental values for properties like melting point, boiling point, and solubility are not consistently reported in public literature and should be determined empirically.
Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of 2,5-Dibromonicotinonitrile. The expected data from key analytical techniques are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]
-
¹H NMR: The spectrum is expected to be simple, showing two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).[4] The proton at the C4 position and the proton at the C6 position will appear as doublets due to coupling with each other. The specific chemical shifts are influenced by the anisotropic effects of the pyridine ring and the electronic effects of the bromine and nitrile substituents.
-
¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms of the pyridine ring and the nitrile group. The carbons directly bonded to the electronegative bromine atoms (C2 and C5) and nitrogen atom (C2, C6) will be shifted downfield. The nitrile carbon (C≡N) typically appears in the δ 115-125 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[5] The IR spectrum of 2,5-Dibromonicotinonitrile is characterized by several key absorption bands.[6]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2240 - 2220 | Strong, Sharp | C≡N stretching (nitrile group) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1100 | Medium | C-Br stretching |
| 900 - 675 | Strong | C-H out-of-plane bending |
The most diagnostic peak is the strong, sharp band in the 2240-2220 cm⁻¹ region, which is highly characteristic of the nitrile (C≡N) functional group.[6] Its presence is a definitive indicator of the compound's identity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[7]
-
Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in a distinctive M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1. For 2,5-Dibromonicotinonitrile (C₆H₂Br₂N₂), this cluster will be centered around m/z 260, 262, and 264.
-
Fragmentation: Common fragmentation pathways under electron ionization (EI) would likely involve the loss of a bromine atom ([M-Br]⁺) or the nitrile group ([M-CN]⁺). Further fragmentation of the pyridine ring may also be observed.
Reactivity and Synthetic Applications
The synthetic utility of 2,5-Dibromonicotinonitrile stems from the differential reactivity of its two C-Br bonds and the activating effect of the nitrile group and ring nitrogen.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated pyridines are exceptionally valuable substrates for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.[8][9]
-
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming biaryl compounds.[8] 2,5-Dibromonicotinonitrile can react with arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₂CO₃) to selectively substitute one or both bromine atoms.[10] The C2-Br bond is generally more reactive than the C5-Br bond towards oxidative addition to the Pd(0) catalyst, allowing for regioselective and stepwise functionalization.[11]
-
Other Cross-Couplings: This scaffold is also amenable to other important transformations, including the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes), providing access to a vast array of complex substituted pyridines.
Significance in Medicinal Chemistry
The pyridine nucleus is a privileged scaffold in drug discovery.[12] 2,5-Dibromonicotinonitrile serves as a key starting material for building molecules with potential therapeutic applications. Its ability to undergo selective, sequential cross-coupling reactions allows for the controlled and divergent synthesis of compound libraries for lead discovery and optimization in pharmaceutical research.[13] The nitrile group itself can be a pharmacophore or can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.
Exemplary Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the regioselective synthesis of 5-Bromo-2-(4-methoxyphenyl)nicotinonitrile, demonstrating the practical application of 2,5-Dibromonicotinonitrile.
Objective: To selectively functionalize the more reactive C2 position while leaving the C5 bromine intact for potential subsequent reactions.
Materials and Equipment
-
2,5-Dibromonicotinonitrile (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
-
Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Toluene and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
-
Inerting the System: Assemble a round-bottom flask with a magnetic stir bar and condenser. Purge the entire system with an inert gas (e.g., Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add 2,5-Dibromonicotinonitrile, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ to the flask.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired product.
Workflow Diagram
Caption: Experimental workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
2,5-Dibromonicotinonitrile is a chemical that must be handled with appropriate safety precautions in a laboratory setting. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[14]
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection.[15] |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling.[15] |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |
| Target Organ Toxicity | May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[15] |
Handling Recommendations:
-
Always use this compound within a chemical fume hood.[14]
-
Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Incompatible with strong oxidizing agents and strong acids.[14]
Conclusion
2,5-Dibromonicotinonitrile is a high-value chemical intermediate with a well-defined structural and spectroscopic profile. Its true power lies in its reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, which allow for the precise and selective construction of complex, functionalized pyridine derivatives. This versatility makes it an indispensable tool for researchers in medicinal chemistry and materials science, enabling the efficient synthesis of novel compounds with significant potential. A thorough understanding of its properties, reactivity, and handling requirements is paramount to its safe and effective utilization in the laboratory.
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